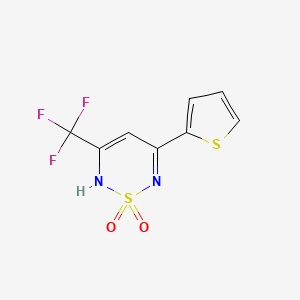

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione

Description

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound featuring a 1,2,6-thiadiazine core substituted with a 2-thienyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound is of interest due to the combined effects of the thiophene moiety (which imparts π-conjugation and redox activity) and the -CF₃ group (known for improving metabolic stability and lipophilicity) .

Properties

IUPAC Name |

5-thiophen-2-yl-3-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S2/c9-8(10,11)7-4-5(6-2-1-3-16-6)12-17(14,15)13-7/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPTUROEXGSJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NS(=O)(=O)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione typically involves the reaction of 2-thienylamine with trifluoromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thienyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazines with various functional groups.

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of thiadiazine derivatives, which are studied for diverse biological activities. Below is a comparative analysis with structurally related compounds:

Key Observations

- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogues like 1,3,5-thiadiazine-2-thiones .

- Triazolo-thiadiazoles (e.g., ) show antiviral activity but lack the sulfonyl groups critical for the dione’s electronic profile .

- Biological Activity :

- Thiadiazine-2-thiones () demonstrate broad-spectrum antimicrobial activity, suggesting that the dione derivative could be repurposed for similar applications with improved pharmacokinetics .

- Oxadiazole-thiones () highlight the role of sulfur in redox-mediated biological interactions, a feature shared with the thienyl group in the target compound .

Biological Activity

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiadiazine ring substituted with a thienyl group and a trifluoromethyl group, which may influence its biological properties significantly.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit notable antimicrobial properties. A study synthesized various thiadiazine derivatives and evaluated their antibacterial activity against several strains of bacteria. The results showed that compounds containing the thiadiazine moiety had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. A recent study highlighted the efficacy of thiadiazole derivatives against various viruses. Specifically, derivatives similar to this compound showed promising results in inhibiting viral replication in vitro. The EC50 values for some related compounds were reported to be in the low micromolar range .

Table 2: Antiviral Efficacy of Thiadiazole Derivatives

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Related Thiadiazole Derivative | HIV-1 | 3.98 |

| Related Thiadiazole Derivative | HCV | 0.35 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. In particular, it was found to inhibit carboxylesterase activity selectively. This property suggests its potential application in treating conditions where carboxylesterase plays a critical role .

Case Studies

One prominent study focused on the synthesis and biological evaluation of a series of thiadiazole derivatives that included this compound. The researchers assessed the compounds for their antimicrobial and antiviral activities through both in vitro assays and molecular docking studies. The findings indicated that modifications to the thiadiazine structure could enhance biological activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.